molecular formula C15H24BrN B1520992 [1-(4-Bromophenyl)propyl](hexyl)amine CAS No. 1040013-28-2

[1-(4-Bromophenyl)propyl](hexyl)amine

Cat. No.: B1520992
CAS No.: 1040013-28-2
M. Wt: 298.26 g/mol
InChI Key: NZAMRKKLKFVHNF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)propylamine is a secondary amine featuring a 4-bromophenylpropyl group and a hexyl chain bonded to the nitrogen atom. Its molecular structure comprises a para-brominated aromatic ring linked to a three-carbon propyl chain, which connects to a nitrogen atom substituted with a six-carbon hexyl group. This compound is likely utilized in organic synthesis or as a pharmaceutical intermediate, given the prevalence of brominated aromatic amines in medicinal chemistry [7].

Properties

IUPAC Name

N-[1-(4-bromophenyl)propyl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN/c1-3-5-6-7-12-17-15(4-2)13-8-10-14(16)11-9-13/h8-11,15,17H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAMRKKLKFVHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)propylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

The biological activity of 1-(4-Bromophenyl)propylamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The bromophenyl group is known to enhance lipophilicity, which may facilitate the compound's ability to cross biological membranes and interact with central nervous system (CNS) targets.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-Bromophenyl)propylamine exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines .

Neuropharmacological Effects

In neuropharmacology, 1-(4-Bromophenyl)propylamine has been investigated for its anticonvulsant properties. Animal model studies suggest that it may exhibit protective effects against chemically induced seizures, indicating potential use in epilepsy treatment .

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
AnticonvulsantProtective against seizures in animal models

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of bromophenyl amines demonstrated their effectiveness against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : In vitro studies on leukemia cells treated with 1-(4-Bromophenyl)propylamine showed a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation, highlighting its potential as an anticancer agent .
  • Neuropharmacological Assessment : In a controlled trial using a mouse model for epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight Key Properties/Applications
1-(4-Bromophenyl)propylamine 4-Bromophenylpropyl, Hexyl C₁₅H₂₂BrN ~308.25 g/mol High lipophilicity; potential CNS activity
[1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine [9] 4-Bromophenylpropyl, 3-Fluorophenylmethyl C₁₆H₁₇BrFN 322.22 g/mol Enhanced electronic effects (F substituent); possible kinase inhibition
[3-(Cyclohexyloxy)propyl][1-(4-fluorophenyl)propyl]amine [10] 4-Fluorophenylpropyl, 3-Cyclohexyloxypropyl C₁₈H₂₈FNO 293.42 g/mol Increased polarity (ether group); solubility in polar solvents
3-(4-Bromophenyl)-1-phenyl-dihydrobenzoxazine [8] Benzoxazine core with 4-bromophenyl C₂₂H₁₈BrNO 400.29 g/mol Heterocyclic scaffold; photoluminescent properties

Key Comparisons :

The bromine atom in 1-(4-Bromophenyl)propylamine enhances electrophilic aromatic substitution reactivity, which is absent in non-halogenated analogs.

Lipophilicity and Solubility :

  • The hexyl chain in the target compound increases hydrophobicity (logP ~5.2 estimated), likely improving blood-brain barrier penetration but reducing aqueous solubility. In contrast, the 3-cyclohexyloxypropyl group in [3-(cyclohexyloxy)propyl][1-(4-fluorophenyl)propyl]amine introduces an ether oxygen, enhancing polarity and solubility in alcohols or dichloromethane [10].

Structural Rigidity :

  • The dihydrobenzoxazine core in 3-(4-Bromophenyl)-1-phenyl-dihydrobenzoxazine provides a rigid, planar structure conducive to π-π stacking in crystalline phases, unlike the flexible alkyl chains in the target compound [8].

Hydrogen Bonding Potential: Compounds with oxygen-containing groups (e.g., ethers, esters) exhibit stronger hydrogen-bond acceptor capacity, as seen in [3-(cyclohexyloxy)propyl][1-(4-fluorophenyl)propyl]amine, whereas the target compound relies on weak van der Waals interactions from its alkyl chains [3].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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